3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClN3O2 and a molecular weight of 257.72 g/mol . This compound is characterized by the presence of a pyrazine ring attached to an amino group, which is further connected to a cyclohexane ring bearing a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazine Derivative: The pyrazine ring is synthesized through a series of reactions starting from readily available precursors such as 2-chloropyrazine.
Amination Reaction: The pyrazine derivative undergoes an amination reaction with cyclohexane-1-carboxylic acid to form the desired product. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, reduced forms of the compound, and other functionalized cyclohexane derivatives.
Scientific Research Applications
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid
- 3-(Pyridin-2-ylamino)cyclohexane-1-carboxylic acid
- 3-(Pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
Uniqueness
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Biological Activity
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by a cyclohexane ring substituted with a pyrazine moiety and an amino acid structure. Its molecular formula is C11H14N4O2·HCl, and it exhibits properties typical of compounds that interact with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of pyrazine-based compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazinecarboxamide derivatives demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
5-Bromo-4-hydroxyphenyl derivatives | High activity against M. tuberculosis |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrazine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and the inhibition of angiogenesis. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related compounds.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Inhibition of Enzymatic Activity : A study demonstrated that pyrazole derivatives could inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents . This points to a potential pathway for the therapeutic application of related compounds.
- Antifungal Activity : Research on structurally similar pyrazole compounds revealed effective antifungal activity against various strains, suggesting a broader spectrum of biological activity for compounds within this class .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the efficacy of pyrazine derivatives. Compounds with specific substitutions on the pyrazine ring showed enhanced biological activities compared to their unsubstituted counterparts.
Properties
IUPAC Name |
3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10;/h4-5,7-9H,1-3,6H2,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSBMUCQYSLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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